molecular formula C20H25N5O5 B12910668 N-(4-Butylphenyl)guanosine CAS No. 87781-99-5

N-(4-Butylphenyl)guanosine

Cat. No.: B12910668
CAS No.: 87781-99-5
M. Wt: 415.4 g/mol
InChI Key: JAXMZNNMUDQIPH-NVQRDWNXSA-N
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Description

2-((4-Butylphenyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Butylphenyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butylphenylamino group and the tetrahydrofuran moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Butylphenyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Butylphenyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A stimulant that shares the purine base structure.

    Theophylline: A bronchodilator with a purine core.

Uniqueness

2-((4-Butylphenyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylphenylamino group and tetrahydrofuran moiety differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

87781-99-5

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-butylanilino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C20H25N5O5/c1-2-3-4-11-5-7-12(8-6-11)22-20-23-17-14(18(29)24-20)21-10-25(17)19-16(28)15(27)13(9-26)30-19/h5-8,10,13,15-16,19,26-28H,2-4,9H2,1H3,(H2,22,23,24,29)/t13-,15-,16-,19-/m1/s1

InChI Key

JAXMZNNMUDQIPH-NVQRDWNXSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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